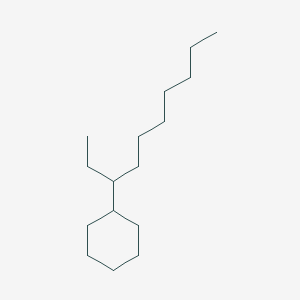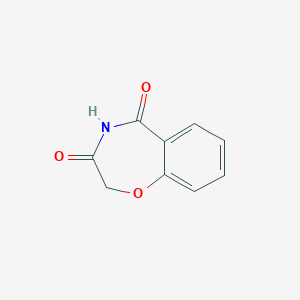
锌介体四苯基卟啉
描述
Zinc tetraphenylporphyrin is a zinc porphyrin. It has a role as a fluorochrome.
科学研究应用
NAD+ 的光催化再生
ZnTPP 用于 NAD+ 的光催化再生。它与 C60 结合形成具有强大内部电场的供体-受体结构。 这种结构确保了超快的长寿命电荷分离和转移,从而提高了光催化再生的性能 .
发光二极管
ZnTPP 用于发光二极管的制造。 其独特的特性使其适合用于这些器件 .
分子生物学
ZnTPP 在分子生物学中具有宝贵的应用。 然而,资料来源中未详细说明该领域中的具体应用 .
荧光免疫测定
作用机制
Target of Action
Zinc meso-tetraphenylporphine (ZnTPP) is a type of porphyrin that has been used in various biological applications Porphyrins are known to interact with various biological molecules, including proteins and nucleic acids, due to their ability to form complex structures .
Mode of Action
The mode of action of ZnTPP involves its interaction with these biological targets. For instance, the molecular interactions of ZnTPP with dimethyl methylphosphonate (DMMP) have been investigated, showing that these interactions change the absorbance characteristics of the compound .
Biochemical Pathways
Given its use in molecular biology and fluoroimmunoassay, it can be inferred that zntpp may influence various biochemical pathways related to these fields .
Result of Action
Its use in light-emitting diodes suggests that it may have effects on photon emission and absorption . In a study, it was found that the interactions between ZnTPP and DMMP change the absorbance characteristics of the compound .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of ZnTPP. Factors such as temperature, pH, and the presence of other molecules can affect its interactions with its targets and its overall effectiveness .
生化分析
Biochemical Properties
Zinc meso-tetraphenylporphine has been used in various biochemical applications. For instance, it has been used in a fullerene-based photocatalyst (C60-ZnTPP) capable of regenerating NAD+ through oxidation of NADH by photogenerated holes . This process involves the interaction of Zinc meso-tetraphenylporphine with NADH, a key molecule in cellular metabolism .
Cellular Effects
The cellular effects of Zinc meso-tetraphenylporphine are primarily observed in its role as a photocatalyst in the regeneration of NAD+. This process is crucial for various cellular functions, including energy production and the regulation of several metabolic processes .
Molecular Mechanism
Zinc meso-tetraphenylporphine and C60 are combined as a donor-acceptor structure with a robust internal electric field, ensuring ultrafast and long-lived charge separation and transfer . This is conducive to improving the performance of photocatalytic regeneration of NAD+, thereby influencing various molecular mechanisms within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, Zinc meso-tetraphenylporphine has demonstrated the ability to regenerate NAD+ within 5 hours under visible light illumination . This suggests that the compound has a significant temporal effect on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Zinc meso-tetraphenylporphine plays a role in the metabolic pathway involving the regeneration of NAD+ . NAD+ is a crucial cofactor in various enzymatic reactions, and its regeneration is essential for maintaining cellular metabolism .
属性
CAS 编号 |
14074-80-7 |
|---|---|
分子式 |
C44H28N4Zn-2 |
分子量 |
678.1 g/mol |
IUPAC 名称 |
5,10,15,20-tetraphenylporphyrin-22,24-diide;zinc |
InChI |
InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
InChI 键 |
FGEZGTKFMCNEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn] |
Key on ui other cas no. |
14074-80-7 |
物理描述 |
Purple crystals; [Alfa Aesar MSDS] |
同义词 |
zinc tetraphenylporphyrin zinc(II) tetraphenylporphyrin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc (ZnTPP)?
A1: ZnTPP has a molecular formula of C44H28N4Zn and a molecular weight of 678.16 g/mol.
Q2: How can ZnTPP be characterized spectroscopically?
A2: ZnTPP exhibits characteristic absorption bands in the UV-Vis spectrum, including a strong Soret band around 420 nm and weaker Q bands in the 500-600 nm region. [, , , , ] These bands are sensitive to axial ligation and changes in the porphyrin ring's electronic structure. [, , , , ] Additionally, NMR spectroscopy can provide information about the porphyrin ring's structure and dynamics. [, , ]
Q3: How does the solubility of ZnTPP vary in different solvents?
A3: ZnTPP exhibits varying solubility depending on the solvent polarity. It shows limited solubility in polar solvents like water but dissolves well in organic solvents like chloroform, toluene, and dichloromethane. [, , ]
Q4: Can ZnTPP be incorporated into polymeric matrices, and how does this affect its properties?
A4: Yes, ZnTPP can be incorporated into various polymeric matrices, including PMMA, PS, and cholesterol-bearing polymethacrylates. [, , ] This incorporation can alter its photophysical properties, such as fluorescence lifetime and triplet excited state lifetime, depending on the polymer and solvent used. [, ]
Q5: Does ZnTPP exhibit catalytic activity, and if so, in which reactions?
A5: While ZnTPP itself might not be a highly active catalyst for many reactions, it can be functionalized to enhance its catalytic properties. For example, incorporating imidazolium bromide groups into ZnTPP creates a bifunctional catalyst capable of efficiently catalyzing the cycloaddition of carbon dioxide and epoxides. []
Q6: What role does ZnTPP play in photocatalysis?
A6: ZnTPP can act as a photosensitizer in photocatalytic systems. [, , ] Upon absorbing light, it can transfer energy or electrons to other molecules, initiating chemical reactions. For example, ZnTPP has been used in photoredox catalysis to activate trithiocarbonate chain transfer agents for visible-light-induced radical polymerization. [, ]
Q7: How is computational chemistry used to study ZnTPP?
A7: Computational methods, like density functional theory (DFT), are used to investigate various aspects of ZnTPP, including the geometries of its excited states and radical ions, the effects of substituents on its electronic structure, and its interactions with other molecules. [, , ]
Q8: How do structural modifications of the porphyrin ring in ZnTPP affect its properties?
A8: Modifying the porphyrin ring, such as by introducing substituents or changing its conformation, can significantly impact ZnTPP's properties. For example, halogenation of the meso-phenyl groups can affect its redox potentials and interactions with axial ligands. [, , ] Similarly, conformational distortions from planarity can alter its absorption spectrum, redox properties, and reactivity. [, , ]
Q9: What are the known degradation pathways of ZnTPP?
A9: While specific degradation pathways for ZnTPP are not extensively covered in the provided papers, it's known that porphyrins can undergo photodegradation and oxidation under certain conditions. [] Further research is needed to understand the stability of ZnTPP in different environments and develop appropriate formulation strategies to enhance its stability and shelf life.
Q10: What analytical techniques are used to study the interactions of ZnTPP with other molecules?
A10: Various techniques are employed to study ZnTPP interactions, including UV-Vis spectroscopy to monitor spectral changes upon binding, [, , , , ] fluorescence spectroscopy to analyze quenching or enhancement effects, [, , , , ] and NMR spectroscopy to probe structural changes and binding constants. [, , ] Additionally, electrochemical methods like cyclic voltammetry can be used to study the redox properties of ZnTPP and its interactions with other molecules. [, ]
Q11: How is the formation of ZnTPP complexes with other molecules characterized?
A11: Characterization of ZnTPP complexes involves a combination of spectroscopic and analytical techniques. UV-Vis and fluorescence spectroscopy are employed to monitor spectral changes, such as shifts in absorption or emission bands, upon complex formation. [, , , , ] NMR spectroscopy can provide insights into the structure and dynamics of the complex, while X-ray crystallography can reveal the solid-state structure of crystalline complexes. [, , , , , ]
Q12: Are there alternative compounds to ZnTPP for specific applications?
A12: The choice of alternative compounds depends on the specific application. For instance, other metalloporphyrins, such as those containing copper, magnesium, or iron, can be employed in catalytic or photophysical applications. [, , , ] Additionally, other classes of molecules, such as phthalocyanines, can exhibit similar properties and serve as potential substitutes. [] Careful consideration of the specific requirements of each application is crucial when selecting alternatives to ZnTPP.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
